tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate with a brominating agent. One common method is to use phosphorus tribromide or hydrobromic acid in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate or Dess-Martin periodinane.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine atom, to form the corresponding hydroxyethyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products:
- Substitution reactions yield various azetidine derivatives.
- Oxidation reactions yield carbonyl-containing azetidines.
- Reduction reactions yield hydroxyethyl azetidines.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used to synthesize compounds with potential antiviral, antibacterial, or anticancer properties .
Industry: In the chemical industry, this compound is used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific bioactive molecule it is used to synthesize. Generally, the compound can interact with biological targets through covalent bonding or non-covalent interactions, affecting molecular pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Comparison:
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
- tert-Butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate: Contains a trifluoromethyl group, which can significantly alter its electronic properties and reactivity.
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Contains a carbonyl group instead of a hydroxyl group, making it more prone to nucleophilic addition reactions .
Conclusion
tert-Butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, medicinal chemistry, and industrial applications.
Properties
CAS No. |
2228450-34-6 |
---|---|
Molecular Formula |
C10H18BrNO3 |
Molecular Weight |
280.2 |
Purity |
95 |
Origin of Product |
United States |
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